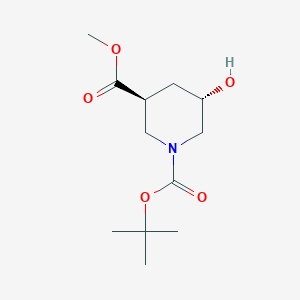
H-Arg-Trp-OHhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Arg-Trp-OH hydrochloride is a dipeptide compound composed of the amino acids arginine and tryptophan, with a hydrochloride salt form. This compound has garnered interest in scientific research due to its potential biological activities and therapeutic applications .
作用机制
Target of Action
The primary target of the compound H-Arg-Trp-OH hydrochloride, also known as WR, is the Peroxisome Proliferator-Activated Receptor (PPAR) α . PPARα is a nuclear receptor that belongs to the steroid/thyroid hormone receptor superfamily . It plays a crucial role in the regulation of genes involved in the metabolism of lipids and glucose, as well as in cell development and differentiation .
Mode of Action
WR interacts directly with the PPARα ligand binding domain . This interaction induces PPARα transactivation in a dose-dependent manner . The direct binding of WR to PPARα leads to conformational changes and the recruitment of a co-activator peptide, fluorescein-PGC1α, to PPARα .
Biochemical Pathways
The activation of PPARα by WR influences several biochemical pathways. Specifically, it induces the expression of PPARα response genes involved in fatty acid oxidation . This process occurs in mitochondria, peroxisomes, and microsomes in the liver . Additionally, WR has been found to induce cellular fatty acid uptake .
Result of Action
The activation of PPARα by WR leads to a reduction in intracellular triglyceride accumulation in lipid-loaded hepatocytes . This suggests that WR could potentially be used to reduce hepatic lipid accumulation, which is often associated with conditions such as non-alcoholic fatty liver disease .
Action Environment
The action of WR is likely influenced by various environmental factors. For instance, the presence of lipids in the environment could potentially enhance the uptake of fatty acids induced by WR . .
生化分析
Biochemical Properties
H-Arg-Trp-OH hydrochloride has been found to interact with peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism . This interaction induces PPARα transactivation, which in turn triggers the expression of genes involved in fatty acid oxidation . This suggests that H-Arg-Trp-OH hydrochloride may play a role in lipid metabolism and could potentially be used to modulate lipid levels in cells .
Cellular Effects
In lipid-loaded hepatocytes, H-Arg-Trp-OH hydrochloride has been shown to reduce intracellular triglyceride accumulation . This is achieved by inducing cellular fatty acid uptake and promoting the expression of PPARα response genes, which enhance fatty acid oxidation .
Molecular Mechanism
The molecular mechanism of H-Arg-Trp-OH hydrochloride involves direct interaction with the ligand-binding domain of PPARα . This binding induces conformational changes in PPARα, leading to the recruitment of co-activator peptides and subsequent transactivation of PPARα . This process ultimately results in the upregulation of genes involved in fatty acid oxidation .
Metabolic Pathways
H-Arg-Trp-OH hydrochloride is involved in the kynurenine and 5-hydroxytryptamine metabolic pathways, which are primarily responsible for the metabolism of the amino acid tryptophan
Transport and Distribution
It is known that dipeptides are absorbed by the intestinal epithelium and delivered to circulation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Trp-OH hydrochloride typically involves the coupling of arginine and tryptophan using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-Arg-Trp-OH hydrochloride may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .
化学反应分析
Types of Reactions
H-Arg-Trp-OH hydrochloride can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The arginine residue can be reduced to form citrulline.
Substitution: The amino groups in arginine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Citrulline.
Substitution: Alkylated or acylated derivatives of the peptide.
科学研究应用
Chemistry: Used as a model compound in peptide synthesis and analytical studies.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential as a therapeutic agent in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and nutraceuticals
相似化合物的比较
Similar Compounds
H-Arg-Phe-OH hydrochloride: Another dipeptide with arginine and phenylalanine.
H-Arg-Tyr-OH hydrochloride: A dipeptide with arginine and tyrosine.
H-Arg-Gly-OH hydrochloride: A dipeptide with arginine and glycine
Uniqueness
H-Arg-Trp-OH hydrochloride is unique due to its specific interaction with PPARα and its ability to modulate lipid metabolism. This sets it apart from other dipeptides that may not have the same biological activity or therapeutic potential .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3.ClH/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13;/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);1H/t12-,14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFXAWNXBCWGRL-KYSPHBLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
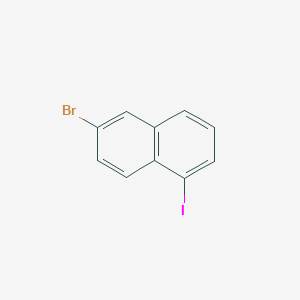
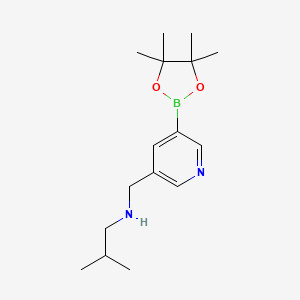
![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)


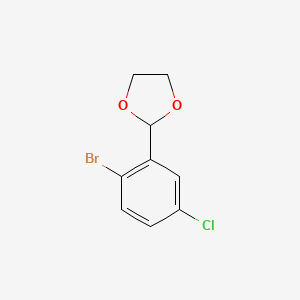
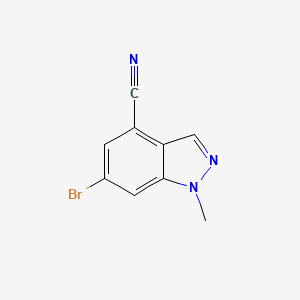
![4-[4-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B6335365.png)
![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B6335382.png)
